molecular formula C10H11N3O2 B1678163 Azane;hydroxyimino-naphthalen-1-yl-oxidoazanium CAS No. 1013-20-3

Azane;hydroxyimino-naphthalen-1-yl-oxidoazanium

Cat. No.: B1678163
CAS No.: 1013-20-3
M. Wt: 205.21 g/mol
InChI Key: IRNUOFTVXUWLLR-UHFFFAOYSA-N
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Description

Azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium is a complex organic compound that features a unique combination of functional groups

Properties

CAS No.

1013-20-3

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

azane;hydroxyimino-naphthalen-1-yl-oxidoazanium

InChI

InChI=1S/C10H8N2O2.H3N/c13-11-12(14)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,13H;1H3

InChI Key

IRNUOFTVXUWLLR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/[N+](=N\O)/[O-].N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[N+](=NO)[O-].N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Neo-cupferron

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium typically involves multi-step organic reactions One common method includes the nitration of naphthalene followed by reduction to form naphthylamine

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthalene ring, using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted naphthalenes, oximes, and azanium derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its therapeutic potential, including its use in drug development for targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism by which azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, altering their activity, or interacting with cellular receptors to modulate biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthylamine: Shares a similar naphthalene backbone but lacks the oxido and hydroxyimino groups.

    Oximes: Compounds with a similar hydroxyimino functional group but different core structures.

    Azo Compounds: Contain nitrogen-nitrogen double bonds, similar in reactivity but different in structure.

Uniqueness

Azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its stability make it a valuable compound in both research and industrial contexts.

Biological Activity

The compound known as "azane; (Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium" is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of azane; (Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium includes a naphthalene ring system linked to a hydroxyimino group and an oxidoazanium moiety. This configuration is crucial for its biological interactions. The compound can be categorized under hydroxyimine derivatives, which are known for their diverse biological properties.

The biological activity of azane; (Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium is primarily attributed to its ability to interact with various biological targets. It functions through:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit carbonic anhydrases (CAs), which are critical in various physiological processes including respiration and ion transport .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting gene expression and cellular metabolism.

Biological Activity and Pharmacological Effects

Research indicates that azane; (Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium exhibits several pharmacological effects:

  • Anticancer Activity : Studies have demonstrated that compounds with similar structures can inhibit tumor growth by targeting specific cancer-associated isoforms of carbonic anhydrases (hCA IX and hCA XII) with inhibition constants (KiK_i) in the low nanomolar range .
  • Cytotoxicity : The compound has been evaluated against various human cancer cell lines, showing significant cytotoxic effects. For instance, it has been tested against A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cells, revealing promising antiproliferative activity .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of azane; (Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium:

  • Inhibition of Carbonic Anhydrases : A study found that hydroxyimine derivatives effectively inhibited hCA IX and hCA XII, which are overexpressed in various cancers. The most potent compounds showed KiK_i values as low as 8.2 nM, indicating strong inhibitory potential against tumor-associated CAs .
  • Cytotoxic Assays : In vitro assays using the MTT method demonstrated that azane derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .
  • Molecular Docking Studies : Computational studies have elucidated the binding interactions between azane derivatives and target enzymes, confirming their potential as effective inhibitors through molecular dynamics simulations .

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50/Ki ValueReference
AnticancerhCA IX43 nM
AnticancerhCA XII8.2 nM
CytotoxicityA2780 (Ovarian Carcinoma)Not specified
CytotoxicityMCF-7 (Breast Cancer)Not specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azane;hydroxyimino-naphthalen-1-yl-oxidoazanium
Reactant of Route 2
Azane;hydroxyimino-naphthalen-1-yl-oxidoazanium

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